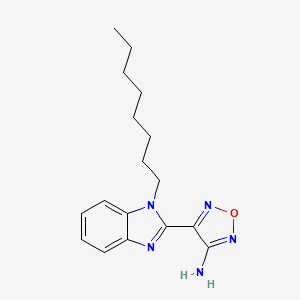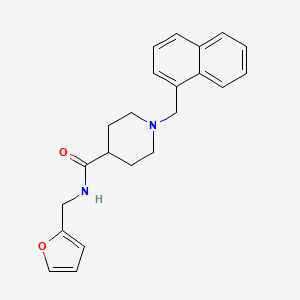
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as EMQ, is a chemical compound that has been widely studied for its potential applications in various fields. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for research in different areas.
Mecanismo De Acción
The mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of enzymes and the binding of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol to DNA. 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to interact with topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can prevent the replication of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique structure, which allows it to interact with proteins and DNA in a specific way. This makes it a valuable tool for studying the interactions between biomolecules. However, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has a relatively short half-life, which can make it challenging to study its effects over extended periods.
Direcciones Futuras
There are many potential future directions for research on 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of new 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol derivatives with improved properties, such as increased stability and specificity for certain biomolecules. Another direction is the exploration of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a potential material for OLEDs, which could have important applications in the field of optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and its potential applications in medicine and biochemistry.
Métodos De Síntesis
The synthesis of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2-methyl-4-aminoquinoline with ethyl acetoacetate and formaldehyde in the presence of pyrrolidine. The reaction leads to the formation of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its anti-cancer properties and as a potential treatment for Alzheimer's disease. In biochemistry, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe to study the interactions between proteins and nucleic acids. In materials science, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been explored as a potential material for organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHBLVCOCAVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)